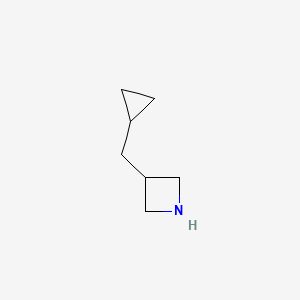

3-(Cyclopropylmethyl)azetidine

Description

Overview of Azetidine (B1206935) Ring Systems in Modern Organic Synthesis and Molecular Design

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. nih.govresearchgate.netrsc.org Their unique structural and reactivity profiles make them valuable building blocks for the construction of more complex molecules. nih.govresearchgate.netrsc.org

Four-membered heterocycles, particularly those containing a nitrogen atom like azetidines, are important scaffolds in the development of biologically active compounds. nih.govnumberanalytics.com They are found in the core structure of various natural products and pharmaceutical agents. researchgate.net The presence of the nitrogen atom within the strained ring system imparts specific chemical properties that are leveraged in the synthesis of diverse nitrogen-containing molecules. nih.govresearchgate.netorganic-chemistry.org The versatility of azetidines allows for their use as precursors in the synthesis of other nitrogen heterocycles and as templates for creating unique three-dimensional molecular architectures. researchgate.netrsc.org

The reactivity of azetidines is largely governed by their significant ring strain, which is a consequence of the compressed bond angles within the four-membered ring. rsc.orgresearchgate.netrsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, a characteristic that is widely exploited in synthetic chemistry. rsc.orgresearchgate.netresearchgate.net The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol, which is comparable to that of other strained rings like cyclopropane (B1198618) and cyclobutane. rsc.orgresearchgate.net This high degree of strain, while making the molecule reactive, also provides a level of stability that allows for its isolation and handling, unlike the more reactive three-membered aziridines. rsc.orgresearchgate.netrsc.org The strain can be harnessed to drive specific chemical transformations, enabling the construction of complex molecular frameworks. researchgate.netacs.org

| Ring System | Ring Strain (kcal/mol) |

| Piperidine | 0 |

| Pyrrolidine | 5.4 - 5.8 |

| Azetidine | 25.2 - 25.4 |

| Cyclobutane | 26.4 |

| Aziridine (B145994) | 26.7 - 27.7 |

| Cyclopropane | 27.6 |

This table presents a comparison of the ring strain energies of azetidine and related cyclic compounds. rsc.orgresearchgate.net

The Cyclopropylmethyl Group: Structural Features and Chemical Perturbations

The cyclopropylmethyl group is another key structural feature of 3-(cyclopropylmethyl)azetidine. This moiety is known for its unique electronic and steric properties, which arise from the inherent strain of the three-membered cyclopropane ring. wikipedia.orgvulcanchem.com

The cyclopropane ring is characterized by significant angle strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. wikipedia.org This strain is a key determinant of its chemical behavior. Two primary models, the Coulson-Moffitt and the Walsh models, have been proposed to describe the bonding in cyclopropane. wikipedia.orgwiley.comresearchgate.netwikipedia.org

The Coulson-Moffitt model describes the C-C bonds in cyclopropane as "bent" or "banana" bonds. wikipedia.orgtandfonline.com In this model, the carbon atoms utilize hybrid orbitals with increased p-character for the C-C bonds to accommodate the small bond angles. wikipedia.orgwiley.com This results in the electron density of the C-C bonds being located outside the direct internuclear axis. wikipedia.org

The Walsh model , on the other hand, proposes a different orbital arrangement. It suggests that each carbon atom is sp² hybridized. wikipedia.org Two of these sp² orbitals form bonds with hydrogen atoms, while the third is directed towards the center of the ring. The remaining p-orbitals on each carbon atom overlap to form a set of three molecular orbitals, one of which has bonding character and contributes to the stability of the ring. wiley.comresearchgate.netresearchgate.net

| Bonding Model | Description |

| Coulson-Moffitt | Proposes "bent" or "banana" bonds formed from hybrid orbitals with increased p-character to accommodate the strained 60° bond angles. wikipedia.orgtandfonline.com |

| Walsh | Describes bonding in terms of sp² hybridized carbons with p-orbitals overlapping to form a three-center molecular orbital system. wiley.comresearchgate.netresearchgate.net |

This table provides a summary of the two main bonding models for cyclopropane.

The cyclopropyl (B3062369) group can exert significant stereoelectronic effects on adjacent atoms and functional groups. It is known to be a good donor for hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. wikipedia.org This hyperconjugative ability allows the cyclopropyl group to stabilize adjacent carbocations effectively. wikipedia.org The orientation of the cyclopropyl group relative to the rest of the molecule can influence these interactions, leading to preferred conformations.

The exceptional stability of the cyclopropylmethyl cation is explained by a phenomenon often referred to as "dancing resonance" or sigma resonance. quora.comcgchemistrysolutions.co.inquora.comchemzipper.com This is a special type of resonance that involves the delocalization of the sigma electrons from the C-C bonds of the cyclopropane ring into the vacant p-orbital of the carbocation. quora.comcgchemistrysolutions.co.inchemzipper.com This delocalization effectively spreads the positive charge over multiple atoms, leading to a significant stabilization of the cation. quora.comaskiitians.com This effect is a direct consequence of the high p-character and bent nature of the C-C bonds in the cyclopropane ring, as described by the bonding models mentioned earlier. chemzipper.com

Research Impetus for Investigating this compound Derivatives

The investigation into this compound derivatives is propelled by the unique combination of structural and physicochemical properties imparted by both the azetidine ring and the cyclopropylmethyl group. nih.govrsc.org These features make this scaffold a compelling starting point for the design of novel therapeutic agents targeting a range of diseases. nih.gov

The azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly more stable than its three-membered aziridine counterpart, allowing for easier handling and modification. rsc.org Its rigid, puckered structure introduces conformational constraints on molecules, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.govenamine.net This inherent three-dimensionality is a desirable trait in modern drug discovery, moving away from flat, aromatic structures towards more complex spatial arrangements. ethernet.edu.et

The cyclopropyl group, often used as a bioisostere for other small alkyl groups, offers distinct advantages, including increased metabolic stability and potency. nih.gov The attached cyclopropylmethyl moiety has been identified as a key group in various biologically active compounds, contributing to high target selectivity. For instance, in studies of monoamine transporter inhibitors, an 8-cyclopropylmethyl group was found to impart high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). researchgate.net

The primary research impetus for exploring derivatives of this compound stems from their demonstrated potential as potent and selective modulators of various receptors and enzymes. A significant area of focus has been the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy balance and mood. nih.gov MCHR1 antagonists are being investigated as potential treatments for obesity and anxiety. The this compound scaffold has appeared in several patented series of MCHR1 antagonists, highlighting its importance in this field.

Furthermore, derivatives incorporating this moiety are being explored for other therapeutic applications. Research into selective androgen receptor modulators (SERMs) for conditions like breast cancer and osteoporosis has utilized N-substituted azetidine derivatives, including those with cyclopropylmethyl groups, to modulate estrogen receptor signaling. googleapis.com Other research has shown that azetidine derivatives can act as triple reuptake inhibitors (TRIs) for potential use as antidepressants, and have been investigated for their activity against neurokinin-2 receptors and as anticancer agents. nih.govnih.govnih.gov

The combination of the conformationally rigid azetidine core and the metabolically robust cyclopropylmethyl group provides a powerful platform for medicinal chemists to fine-tune the pharmacological profiles of drug candidates. nih.govnih.gov The ongoing research into this compound derivatives underscores their value as a "privileged scaffold" in the quest for new and improved medicines.

Table 1: Examples of Research Areas for this compound Derivatives

| Target/Application Area | Compound Example Containing the Moiety | Therapeutic Potential |

| Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists | AZD1979 | Anti-obesity |

| Selective Estrogen Receptor Modulators (SERMs) | 4-(3-(2-chlorophenyl)-4-(4-(1-(cyclopropylmethyl)azetidin-3-yloxy)phenyl)isoxazol-5-yl)phenol | Breast Cancer, Osteoporosis |

| Neurokinin-2 (NK2) Receptor Antagonists | 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide | Not Specified |

| Monoamine Transporter Inhibitors | 8-cyclopropylmethyl derivative of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | Depression, Neurological Disorders |

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGXSKXJILSUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Cyclopropylmethyl Azetidine and Its Structural Analogs

Methodologies for Azetidine (B1206935) Ring Construction in Substituted Systems

The construction of the azetidine ring is a synthetic challenge due to the inherent ring strain. Several methodologies have been developed to overcome this, broadly categorized into intramolecular cyclizations, ring contractions, and the reduction of precursors like β-lactams. These strategies allow for the introduction of various substituents on the azetidine core.

Intramolecular cyclization is a prominent strategy for forming the azetidine ring, involving the formation of a C-N bond within a single molecule. This approach benefits from favorable entropic factors.

One of the most common methods for azetidine synthesis is the intramolecular nucleophilic substitution, often proceeding via a 4-exo-tet pathway. nih.govfrontiersin.org This involves a nitrogen nucleophile attacking an electrophilic carbon atom to form the four-membered ring. A key precursor for this reaction is a γ-amino alcohol or a derivative with a suitable leaving group at the γ-position.

For instance, the synthesis of 3-substituted azetidines can be achieved through the cyclization of 2-substituted-1,3-propanediols. These diols are first converted into bis-triflates in situ, which are then reacted with a primary amine. organic-chemistry.org The amine first displaces one triflate, and the subsequent intramolecular cyclization displaces the second, forming the azetidine ring.

Another effective approach involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). This reaction proceeds with high regioselectivity to afford 3-hydroxyazetidines. nih.govfrontiersin.org The cis-configuration of the epoxy amine is crucial for the favored 4-exo-tet cyclization. nih.gov This method is tolerant of various functional groups, making it a versatile tool for the synthesis of functionalized azetidines. nih.govfrontiersin.org

Table 1: Examples of Nucleophilic Ring-Closing Reactions for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Substituted-1,3-propanediol | 1. Tf₂O, pyridine; 2. Primary amine | 1,3-Disubstituted azetidine | Varies | organic-chemistry.org |

Ring contraction of five-membered heterocycles, such as 2-pyrrolidinones, provides an alternative route to substituted azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This reaction, typically carried out in the presence of a base like potassium carbonate, allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. The α-bromopyrrolidinone precursors are accessible through the monobromination of readily available N-sulfonyl-2-pyrrolidinones. This methodology offers a robust pathway to functionalized azetidine building blocks.

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Nucleophile | Reagents and Conditions | Azetidine Product | Reference |

|---|

The cyclization of γ-haloamines is a classical and direct method for azetidine synthesis. The intramolecular displacement of a halide by the amine nitrogen forms the four-membered ring. acs.org Similarly, the reaction of 1,3-dihaloalkanes with primary amines can yield 1-substituted azetidines. organic-chemistry.org These reactions are often performed under basic conditions to neutralize the generated acid and to ensure the amine is in its nucleophilic free base form. Microwave irradiation has been shown to be an effective technique for accelerating these cyclocondensation reactions, particularly in an alkaline aqueous medium. organic-chemistry.org

Table 3: Azetidine Synthesis from Halo-Precursors

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| γ-Haloamine | Base | Azetidine | acs.org |

A more modern approach to azetidine synthesis involves the intramolecular amination of organoboronates. This method provides a pathway to azetidines, as well as other small-ring nitrogen heterocycles like pyrrolidines and piperidines. The reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. This strategy has been successfully applied to the synthesis of a variety of azacyclic products.

The reduction of β-lactams (azetidin-2-ones) is a well-established and reliable method for the synthesis of azetidines. magtech.com.cnu-tokyo.ac.jp The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group using various reducing agents. The choice of reducing agent is crucial to avoid cleavage of the strained four-membered ring. Common reagents for this transformation include lithium aluminium hydride (LiAlH₄). However, in some cases, the use of LiAlH₄ can lead to ring-opened products (γ-amino alcohols). bhu.ac.in

The synthesis of the β-lactam precursors themselves can be achieved through various methods, including [2+2] cycloaddition reactions (Staudinger synthesis) between a ketene (B1206846) and an imine. mdpi.comnih.gov This allows for the introduction of a wide range of substituents at various positions of the azetidine ring. For the synthesis of a 3-(cyclopropylmethyl)azetidine, a β-lactam with a cyclopropylmethyl group at the 3-position would be the required precursor.

Table 4: Reduction of β-Lactams to Azetidines

| β-Lactam Substituent | Reducing Agent | Azetidine Product | Notes | Reference |

|---|

Cycloaddition Reactions (e.g., [2+2] cycloadditions of imines)

The [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò–Büchi reaction, stands as one of the most direct and efficient methods for constructing the azetidine ring. nih.gov This photochemical reaction involves the excitation of an imine to an electronically excited state, which then reacts with an alkene to form the four-membered ring. chemrxiv.org While historically met with challenges, recent advancements have expanded the scope and utility of this approach. nih.gov

Typically, these reactions have required the use of ultraviolet (UV) light and specific types of imines, such as azauracils or N-arylsulfonylimines, to achieve the desired transformation. chemrxiv.org However, modern protocols are emerging that utilize visible light photocatalysis, overcoming some of the previous limitations. chemrxiv.org For instance, the use of visible-light photocatalysts can activate certain imine precursors, like 2-isoxazoline carboxylates, via triplet energy transfer, enabling their reaction with a broad range of alkenes. chemrxiv.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is another powerful tool, primarily for the synthesis of β-lactams (azetidin-2-ones). nih.govresearchgate.net The reaction proceeds with high stereoselectivity, often favoring the formation of cis-β-lactams. nih.gov While the direct product is a β-lactam, these can serve as versatile intermediates that can be further modified to yield fully saturated azetidine rings.

Table 1: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Aza Paternò–Büchi | Imine + Alkene | Photochemical (UV or Visible Light) | Substituted Azetidine | nih.govchemrxiv.org |

| Staudinger Synthesis | Ketene + Imine | Typically thermal or base-mediated | β-Lactam (Azetidin-2-one) | nih.govresearchgate.net |

Catalytic Approaches for Azetidine Synthesis

Catalysis offers a powerful avenue for the synthesis of azetidines, often providing high yields and selectivities under mild conditions. Various metals and catalytic systems have been developed to facilitate the formation of the azetidine ring through different mechanistic pathways.

Lanthanide-Catalyzed Regioselective Aminolysis of Epoxides

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for the intramolecular regioselective aminolysis of epoxides to furnish azetidines. nih.govnih.govrsc.org This method is particularly useful for the cyclization of cis-3,4-epoxy amines. nih.govrsc.org The lanthanide catalyst activates the epoxide ring, making it susceptible to nucleophilic attack by the tethered amine. nih.gov

A key advantage of this methodology is its high regioselectivity, favoring the formation of the four-membered azetidine ring over other potential cyclization products. nih.govrsc.org Furthermore, the reaction tolerates a wide range of functional groups that might be sensitive to other acidic conditions, a consequence of the unique properties of lanthanide catalysts. nih.govrsc.org The reaction typically proceeds in high yields, making it an attractive method for the synthesis of substituted azetidines. nih.gov

Table 2: Lanthanide-Catalyzed Azetidine Synthesis

| Catalyst | Substrate | Key Features | Reference |

| La(OTf)₃ | cis-3,4-Epoxy amines | High regioselectivity, functional group tolerance, high yields | nih.govnih.govrsc.org |

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis has proven to be a versatile tool for the construction of azetidine rings through various cross-coupling strategies. One prominent approach is the N-arylation of the parent azetidine molecule with aryl or heteroaryl bromides. chemrxiv.orgmagtech.com.cn This method allows for the direct installation of aromatic substituents onto the azetidine nitrogen.

Another powerful palladium-catalyzed strategy involves the intramolecular amination of C-H bonds. researchgate.net This approach utilizes a directing group, such as a picolinamide, to guide the palladium catalyst to a specific C(sp³)–H or C(sp²)–H bond at the γ-position relative to the nitrogen atom. researchgate.netresearchgate.net Subsequent C-N bond formation leads to the construction of the azetidine ring. researchgate.net This method is notable for its ability to functionalize otherwise unactivated C-H bonds, offering a novel disconnection for azetidine synthesis. researchgate.net The reactions often proceed with low catalyst loading and under convenient conditions. researchgate.net

Electrocatalytic Hydroamination Strategies

A recent innovation in azetidine synthesis is the use of electrocatalysis to facilitate intramolecular hydroamination reactions. rsc.orgsigmaaldrich.com This method merges cobalt catalysis with electrochemical oxidation to enable the cyclization of allylic sulfonamides to form azetidines. rsc.orgsigmaaldrich.com The electrochemical process allows for the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. rsc.org

This electrocatalytic approach is advantageous as it can overcome the unfavorable kinetics and side reactions that often plague traditional methods for such transformations. rsc.org The reaction has been shown to be effective for a variety of substrates, including those bearing biologically relevant functionalities. rsc.org

Stereoselective Synthesis of Azetidine Scaffolds

The development of stereoselective methods for the synthesis of densely functionalized azetidines is of paramount importance, as the stereochemistry of substituents can profoundly impact biological activity. Several strategies have been developed to control the three-dimensional arrangement of atoms during the formation and subsequent functionalization of the azetidine ring.

One approach involves the use of chiral starting materials to induce diastereoselectivity during the ring-forming reaction. For instance, chiral imines have been used in Staudinger [2+2] cycloadditions to produce optically active β-lactams, which can then be converted to chiral azetidines. nih.gov Another strategy employs chiral catalysts to control the enantioselectivity of the reaction.

Furthermore, stereoselective functionalization of a pre-existing azetidine scaffold is a powerful tool for introducing new stereocenters. This can be achieved through various methods, including metalation followed by reaction with an electrophile, C-H activation, or radical processes, often guided by a chiral auxiliary or catalyst.

Table 3: Approaches to Stereoselective Azetidine Synthesis

| Strategy | Description | Example | Reference |

| Chiral Substrates | Use of enantiomerically pure starting materials to control stereochemistry. | [2+2] cycloaddition of chiral imines. | nih.gov |

| Chiral Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | Asymmetric reduction of unsaturated azetidines. | |

| Diastereoselective Functionalization | Stereocontrolled introduction of substituents on a pre-existing chiral azetidine. | α-alkylation of N-borane complexes of azetidine-2-carbonitriles. |

Strategies for Incorporating the Cyclopropylmethyl Moiety into Azetidine Structures

The synthesis of this compound specifically can be achieved through the application of established synthetic methodologies for the functionalization of the azetidine ring at the C-3 position. While direct, one-pot syntheses are less commonly reported, a modular approach starting from a pre-formed azetidine scaffold is highly feasible.

One of the most straightforward methods is the alkylation of an appropriate azetidine precursor . This can be envisioned starting from an N-protected azetidine with a suitable nucleophilic carbon at the 3-position, which can then be reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. nih.gov Alternatively, an N-protected 3-haloazetidine can be reacted with a cyclopropylmethyl organometallic reagent.

A powerful and widely used strategy would be the reductive amination of an N-protected azetidin-3-one (B1332698) . This two-step, one-pot procedure involves the reaction of the ketone with cyclopropylmethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) to yield the desired 3-(cyclopropylmethylamino)azetidine. Subsequent modification of the amino group could lead to the target compound.

Another robust approach involves the use of Grignard reagents . N-protected azetidin-3-one can be reacted with cyclopropylmethylmagnesium bromide. This would result in the formation of a tertiary alcohol, 3-cyclopropylmethyl-azetidin-3-ol. Subsequent deoxygenation of the tertiary alcohol would be required to obtain the final target molecule.

Nucleophilic Alkylation and Substitution Reactions

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and provides a direct method for forming carbon-nitrogen bonds, which is essential for constructing the azetidine ring or for its subsequent functionalization. magtech.com.cn This strategy can be applied in two primary ways for the synthesis of this compound: intermolecular alkylation to introduce the cyclopropylmethyl group onto a pre-formed azetidine, or intramolecular cyclization to form the ring itself.

One direct approach involves the N-alkylation of an azetidine derivative. For instance, a 3-substituted azetidine can be reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. In this reaction, the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic methylene carbon of the cyclopropylmethyl bromide and displacing the bromide ion to form the N-(cyclopropylmethyl)azetidine product.

Alternatively, nucleophilic substitution is frequently employed to form the azetidine ring. A common pathway involves the intramolecular cyclization of a γ-aminohalide or a related substrate with a suitable leaving group. For example, treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165) can generate an amine that subsequently cyclizes intramolecularly to yield an N-substituted azetidine. bham.ac.uk Another well-established route is the reaction of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols, leading to 1,3-disubstituted azetidines. organic-chemistry.org A further variation is the direct displacement of a leaving group on a pre-existing azetidine ring, such as the reaction of an amine nucleophile with an activated electrophile like 1-benzhydrylazetidin-3-yl methanesulfonate. chemrxiv.org

Reductive Amidation and Related Linkage Methods

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, offering a versatile route to substituted azetidines. mdpi.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. mdpi.comstackexchange.com

For the synthesis of this compound derivatives, this strategy can be envisioned in several ways:

Reaction of Azetidin-3-one with Cyclopropylmethylamine: An N-protected azetidin-3-one can be reacted with cyclopropylmethylamine. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N-protected 3-(cyclopropylmethylamino)azetidine. Subsequent functionalization or deprotection can follow. A similar strategy has been employed in the reaction between N-Boc-3-azetidinone and N-acyl-piperazines. rsc.org

Reaction of Cyclopropanecarboxaldehyde with an Azetidine-3-amine: Conversely, an N-protected azetidine-3-amine can be reacted with cyclopropanecarboxaldehyde. The resulting iminium ion is then reduced to afford the N-protected 3-(cyclopropylmethylamino)azetidine.

A related linkage method involves the formation of an amide bond followed by the reduction of the amide carbonyl. For example, an N-protected azetidine-3-carboxylic acid can be coupled with cyclopropylmethylamine to form an amide. This robust amide can then be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), thus forming the desired C-N linkage.

Intramolecular Cyclopropylmethylation Utilizing Carbenium Ions

The formation of azetidine rings via intramolecular cyclization is a well-documented strategy, often involving the attack of a nitrogen nucleophile on an electrophilic carbon center. nih.gov A more specialized and mechanistically distinct approach involves the intramolecular trapping of a carbenium ion by a nitrogen atom. While less common for azetidine synthesis due to the energetic barrier of forming a strained four-membered ring, the concept of intramolecular cyclopropylmethylation represents a potential, albeit challenging, pathway.

This strategy would theoretically involve a substrate containing both a cyclopropylmethyl group and a suitably positioned amine or amine precursor. The key step would be the generation of a carbenium ion on the methylene carbon adjacent to the cyclopropyl (B3062369) ring. This could be initiated by the departure of a good leaving group from this position under specific reaction conditions. Once formed, the highly reactive cyclopropylmethyl cation could be susceptible to intramolecular attack by the nitrogen atom to forge the C-N bond and close the four-membered ring.

However, this pathway is complicated by the inherent reactivity of the cyclopropylmethyl carbenium ion itself, which exists in equilibrium with the cyclobutyl and homoallyl cations. This rearrangement can lead to the formation of five- or six-membered rings or other side products, often in preference to the strained azetidine ring. Therefore, precise control over the substrate geometry and reaction conditions would be paramount to favor the desired 4-exo-tet cyclization pathway. Palladium-catalyzed intramolecular C-H amination represents a more controlled modern alternative for achieving such cyclizations. rsc.org

Representative Synthetic Pathways for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives typically begins with the construction of a core azetidine structure, which is then elaborated. A common and versatile starting point is azetidine-3-carboxylic acid, a key intermediate that allows for the introduction of various functionalities via standard amide bond formation protocols. The successful execution of these multi-step syntheses is highly dependent on a carefully planned protective group strategy. nih.gov

Formation of the Azetidine-3-Carboxylic Acid Core

Azetidine-3-carboxylic acid is a crucial building block for many derivatives. mdpi.com Its synthesis often starts from commercially available precursors. The nitrogen atom of the azetidine ring is typically protected to prevent unwanted side reactions and to modulate the compound's solubility and reactivity. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used for this purpose. sigmaaldrich.com

A representative synthesis of N-Boc-azetidine-3-carboxylic acid involves the direct reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This reaction is typically carried out in a suitable solvent like methanol (B129727) in the presence of a base, such as triethylamine, which acts as a proton scavenger. The reaction proceeds at room temperature to afford the N-protected product, which can often be used in subsequent steps without extensive purification. chemicalbook.com

Alternative strategies for generating the carboxylic acid moiety include the oxidation of a primary alcohol. For example, a suitably protected 3-hydroxymethylazetidine derivative can be oxidized to the corresponding carboxylic acid using strong oxidizing agents. A reported method for a related fluorinated analog uses a ruthenium(III) chloride catalyst with sodium periodate (B1199274) as the terminal oxidant. acs.org

Amide Bond Formation with Cyclopropylmethylamine

With the N-protected azetidine-3-carboxylic acid core in hand, the cyclopropylmethyl group can be introduced via the formation of an amide bond. This reaction, which couples the carboxylic acid with cyclopropylmethylamine, is a pivotal step in constructing the target molecule N-(cyclopropylmethyl)azetidine-3-carboxamide.

The formation of the amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents. researchgate.net Carbodiimide-based reagents are frequently employed for this purpose.

| Coupling Reagent Class | Examples | Description |

| Carbodiimides | EDC (EDCI), DCC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt or HOAt are often used to suppress side reactions and improve efficiency. |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Generate activated esters (e.g., benzotriazolyl esters) that readily react with amines. These reagents are known for their high efficiency and low rates of racemization. |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, these form activated esters. HATU is particularly effective for coupling sterically hindered amino acids. |

A typical procedure involves dissolving the N-Boc-azetidine-3-carboxylic acid in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is added. After a brief activation period, cyclopropylmethylamine is introduced, and the reaction is stirred until completion, yielding the desired N-protected N-(cyclopropylmethyl)azetidine-3-carboxamide.

Protective Group Strategies in Multi-Step Syntheses

Protective groups are indispensable tools in the multi-step synthesis of complex molecules like functionalized azetidines. google.com They serve to temporarily mask a reactive functional group, such as the azetidine nitrogen, to prevent it from participating in undesired reactions during transformations elsewhere in the molecule. nih.gov The choice of protecting group is critical and is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its selective removal at the desired stage.

The secondary amine of the azetidine ring is nucleophilic and basic, necessitating protection during steps like C-C bond formation or the functionalization of other parts of the molecule. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). chemicalbook.comgoogle.com

In more complex syntheses, an orthogonal protection strategy may be required, where multiple, different protecting groups are used that can be removed selectively under distinct conditions. For example, a Boc group (acid-labile) could be used alongside a Carbobenzyloxy (Cbz) group, which is stable to acid but can be removed by hydrogenolysis. This allows for the selective deprotection and functionalization of different sites within the molecule.

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) |

| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

| Benzhydryl | Bhc | Diphenyldiazomethane or Benzhydryl bromide | Hydrogenolysis; Strong acid |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or strong acid |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropylmethyl Azetidine Derivatives

Ring-Opening Reactions and Strain Release Phenomena

The relief of ring strain is a primary thermodynamic driving force for many reactions involving the azetidine (B1206935) core. bris.ac.uknih.gov These transformations, often initiated by activating the ring, lead to the formation of more stable, acyclic amino compounds. This "build and release" approach, where a strained ring is synthesized and then opened, is a valuable strategy in organic synthesis. beilstein-journals.org

Azetidines are relatively stable and typically require activation to undergo ring-opening reactions. magtech.com.cn A common strategy is the conversion of the azetidine nitrogen into a better leaving group, for instance, by protonation under acidic conditions or by alkylation to form a quaternary azetidinium ion. magtech.com.cnnih.govnih.govbohrium.com These activated intermediates are significantly more electrophilic and readily undergo nucleophilic attack.

The ring-opening of unsymmetrical azetidinium ions by nucleophiles generally proceeds via an SN2 mechanism. nih.govbohrium.com The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is governed by a combination of steric and electronic factors related to the substituents on the ring. magtech.com.cnbohrium.comresearchgate.net

Electronic Effects : Electron-withdrawing groups at the C2 position can favor nucleophilic attack at that site by stabilizing the transition state. magtech.com.cnresearchgate.net

Steric Effects : In the absence of strong electronic influences, nucleophiles, particularly bulky ones, tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn For N-alkoxycarbonyl azetidiniums with an alkyl group at C2, the attack usually occurs at C4. bohrium.com

A wide array of nucleophiles can be employed to open the azetidine ring, leading to diverse, functionalized linear amines. nih.gov

| Nucleophile | Activating Agent/Conditions | Product Type |

| Cyanide (CN⁻) | N-Alkylation (e.g., MeOTf) | γ-Aminonitriles |

| Azide (N₃⁻) | N-Alkylation | γ-Azidoamines |

| Acetate (AcO⁻) | N-Alkylation | γ-Amino esters |

| Halides (e.g., F⁻) | N-Alkylation, Chiral H-bond donor catalyst | γ-Fluoroalkylamines researchgate.netacs.org |

| Organometallics (e.g., Grignard reagents) | Lewis Acid (e.g., Ti(IV)) | Functionalized amines |

| Silyl Ketene (B1206846) Acetals | Lewis Acid (e.g., TMSOTf) | γ-Amino esters |

This table presents generalized data on nucleophilic ring-opening reactions of activated azetidine derivatives.

Intramolecular ring-opening is also a significant pathway, particularly when a nucleophilic group is tethered to the azetidine nitrogen. For example, N-substituted azetidines with a pendant amide group can undergo acid-mediated intramolecular ring-opening, where the amide oxygen acts as the nucleophile. nih.gov

The azetidine ring can also be cleaved under oxidative conditions. For instance, N-Cbz protected azetidine derivatives containing a diol functionality can undergo oxidative cleavage. Treatment of a hemiacetal derived from an N-Cbz protected azetidine with sodium metaperiodate results in the cleavage of the ring system to yield a corresponding dialdehyde. rsc.org Another example involves the oxidation of 2-alkylideneazetidines with ozone (O₃), which readily converts them into β-lactams (azetidin-2-ones). organic-chemistry.org

Reactions Involving the Azetidine Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center. This allows for a variety of reactions directly involving the nitrogen, which can be used for functionalization or for activating the ring towards other transformations.

N-Alkylation and N-Acylation : The nitrogen can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are fundamental for introducing substituents at the nitrogen atom. N-alkylation is also the primary method for forming the highly reactive azetidinium ions that are precursors to ring-opening reactions. bohrium.com

N-Arylation : The nitrogen can be arylated through methods like the Buchwald-Hartwig coupling, which allows for the formation of N-aryl azetidines. rsc.org

Deprotection/Functionalization : In synthetic sequences, the nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) or a benzyl group. These groups can be selectively removed to allow for late-stage functionalization at the nitrogen position without affecting the rest of the molecule. core.ac.uk This is particularly useful in the synthesis of complex molecules like peptidomimetics. core.ac.uknih.gov

Transformations of the Cyclopropylmethyl Side Chain

The cyclopropylmethyl group at the C3 position has its own unique reactivity that can potentially be exploited. The three-membered cyclopropane (B1198618) ring is also strained and can undergo ring-opening reactions, typically proceeding through radical intermediates or cationic pathways to form homoallylic systems. While specific studies on the interplay between the azetidine and the cyclopropylmethyl group in 3-(cyclopropylmethyl)azetidine are not extensively detailed in the reviewed literature, the known reactivity of the cyclopropylmethyl moiety suggests potential transformation pathways. These reactions could compete with or be used in tandem with reactions involving the azetidine ring, depending on the chosen reagents and conditions.

Electrophilic and Nucleophilic Substitutions on the Azetidine Ring System

Direct substitution on the carbon atoms of the saturated azetidine ring is challenging. Instead, functionalization is typically achieved by constructing the ring from already substituted precursors or by using specialized reagents.

Nucleophilic Substitution : 3-Substituted azetidines can be synthesized from precursors like azetidin-3-ols. jst.go.jp The hydroxyl group can be converted into a good leaving group, such as a mesylate, which can then be displaced by various nucleophiles (e.g., amines, cyanide) to introduce functionality at the C3 position. jst.go.jp

Electrophilic Substitution : The generation of an anion on the azetidine ring, followed by trapping with an electrophile, is a viable strategy for substitution. For instance, N-Boc-protected azetines (containing a double bond) can be deprotonated at the sp² carbon to form a lithiated intermediate. nih.gov This intermediate can then be trapped with a range of electrophiles, providing access to 2-substituted azetines, which can subsequently be reduced to substituted azetidines. nih.gov

Strain-Release Functionalization : Highly strained precursors like azabicyclo[1.1.0]butanes can be used to synthesize substituted azetidines. rsc.orgresearchgate.net The addition of nucleophilic organometallic reagents to these bicyclic systems leads to a strain-release ring-opening, forming a 3-substituted azetidine intermediate that can be further functionalized. rsc.org

Radical Chemistry of Azetidine Structures

Radical reactions provide another avenue for the synthesis and functionalization of azetidine rings. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines. researchgate.net This process involves the generation of an α-aminoalkyl radical, which then undergoes a series of steps including cyclization to form the four-membered ring. researchgate.net Such methods highlight the potential to construct the azetidine skeleton under radical conditions, offering alternative synthetic pathways to functionalized derivatives.

Acid-Catalyzed Modulations of Reactivity

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by the presence of acids. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, a process that can be modulated and catalyzed by both Brønsted and Lewis acids. organic-chemistry.orgrsc.org For derivatives of this compound, acid catalysis plays a crucial role in directing transformation pathways, primarily through the protonation of the azetidine nitrogen, which enhances the ring's electrophilicity and facilitates nucleophilic attack.

The rate and nature of these acid-catalyzed reactions are highly dependent on the pH of the medium. Studies on various N-substituted azetidines have demonstrated that decomposition and rearrangement reactions are significantly accelerated at low pH. nih.gov This is attributed to the protonation of the azetidine nitrogen, which weakens the C-N bonds and lowers the activation energy for ring-opening.

One of the prominent acid-catalyzed reactions is the intramolecular ring-opening decomposition. This pathway is particularly relevant for N-acyl or N-sulfonyl substituted this compound derivatives where a pendant nucleophilic group on the nitrogen substituent can attack the azetidine ring. nih.gov The reaction is initiated by the protonation of the azetidine nitrogen, followed by an intramolecular nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a larger ring system. For instance, an N-amido-azetidine can undergo rearrangement to form a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov

The stability of this compound derivatives under acidic conditions is also a critical factor in their synthetic utility. While the azetidine ring is generally more stable than the corresponding three-membered aziridine (B145994) ring, prolonged exposure to strong acids can lead to degradation. rsc.org However, certain protecting groups on the azetidine nitrogen, such as the t-butanesulfonyl group, can be selectively removed under acidic conditions without affecting the integrity of the azetidine ring, demonstrating the tunability of its reactivity. nih.gov

Lewis acids also play a significant role in modulating the reactivity of azetidine derivatives. They can coordinate to the nitrogen atom or other functional groups within the molecule, activating the azetidine ring towards nucleophilic attack. Lewis acid-catalyzed ring-opening of activated azetidines with electron-rich arenes and heteroarenes provides a synthetic route to 3,3-disubstituted propylamines. researchgate.net While not specifically documented for this compound, this methodology suggests a potential transformation pathway for this class of compounds.

The following table summarizes the expected acid-catalyzed reactivity of this compound derivatives based on general principles of azetidine chemistry:

| Reaction Type | Catalyst | Substrate | Expected Product | Ref. |

| Intramolecular Ring-Opening | Brønsted Acid (e.g., HCl) | N-amido-3-(cyclopropylmethyl)azetidine | Piperidinone or other rearranged heterocycle | nih.gov |

| Deprotection | Brønsted Acid (e.g., TFA) | N-(t-butanesulfonyl)-3-(cyclopropylmethyl)azetidine | This compound | nih.gov |

| Nucleophilic Ring-Opening | Lewis Acid (e.g., Yb(OTf)₃) | N-activated-3-(cyclopropylmethyl)azetidine | 3-substituted-3-(cyclopropylmethyl)propylamine | researchgate.netuni-regensburg.de |

| Hydrolysis | Brønsted Acid (e.g., H₂SO₄) | N-acyl-3-(cyclopropylmethyl)azetidine | This compound and corresponding carboxylic acid | nih.gov |

It is important to note that the presence of the cyclopropylmethyl group at the 3-position may influence the regioselectivity of ring-opening reactions. The cyclopropyl (B3062369) group itself can be susceptible to acid-catalyzed rearrangements, potentially leading to more complex reaction outcomes. However, detailed studies on the interplay between the azetidine ring and the cyclopropylmethyl substituent under acidic conditions are not extensively reported.

The research findings on related azetidine systems provide a foundational understanding of the potential acid-catalyzed transformations of this compound derivatives. The data presented in the following table is illustrative of the types of outcomes that might be expected based on studies of analogous compounds.

| Derivative | Acidic Conditions | Observed Transformation | Yield (%) | Ref. |

| N-p-Toluenesulfonyl-azetidine | HCl in Dioxane | Ring-opened chloropropylamine | >90 | nih.gov |

| N-Boc-2-arylazetidine | Trifluoroacetic Acid | Deprotection to free amine | Quantitative | rsc.org |

| N-Benzoyl-azetidine | Yb(OTf)₃, Benzene | 3-Phenyl-3-benzoylaminopropylbenzene | 85 | researchgate.net |

Computational Chemistry and Mechanistic Elucidation of Azetidine and Cyclopropylmethyl Systems

Quantum Mechanical Studies on Azetidine (B1206935) Ring Strain and Stability

The reactivity of four-membered heterocycles like azetidine is largely governed by their inherent ring strain. rsc.orgrsc.org Quantum mechanical calculations are essential for quantifying this strain and understanding its implications for molecular stability and reactivity. The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value places it between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org

This intermediate level of strain energy is a key feature of azetidines; the ring is stable enough for facile handling but sufficiently strained to participate in unique, synthetically useful ring-opening reactions under appropriate conditions. rsc.orgresearchwithrutgers.com Computational studies, often employing Density Functional Theory (DFT), allow for the detailed analysis of bond lengths, bond angles, and torsional angles, revealing the geometric distortions responsible for this strain. These calculations help to explain the thermodynamic driving forces behind reactions that involve the cleavage of the azetidine C-N or C-C bonds. nih.gov Furthermore, theoretical models can probe the electronic structure, illustrating how ring strain affects the hybridization of atoms and the distribution of electron density within the molecule. nih.govrsc.org

Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Data sourced from literature reviews on azetidine chemistry. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. rsc.orgmit.edu By calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states, a detailed picture of the reaction pathway can be constructed. mit.eduresearchgate.net

One of the significant successes of computational chemistry is its ability to predict the selectivity of organic reactions. rsc.orgdntb.gov.ua For the synthesis of substituted azetidines, where multiple regio- or stereoisomers can be formed, computational models can determine which pathway is energetically favored. For instance, researchers at MIT and the University of Michigan have developed computational models to predict which alkene and oxime precursors will successfully react to form azetidines in photocatalyzed reactions. thescience.devmit.edu These models calculate the frontier molecular orbital (FMO) energies of the reactants to predict their compatibility. thescience.dev

Quantum chemical investigations have also been used to explain the observed regio- and stereoselectivity in the synthesis of 2-arylazetidines, providing a theoretical basis for experimentally observed phenomena consistent with Baldwin's rules for ring-closure reactions. acs.org By comparing the activation energies for different possible reaction pathways, these models can accurately forecast the major product of a reaction, guiding synthetic chemists in their experimental design. thescience.devacs.org

The energetic landscape, or potential energy surface, provides a comprehensive map of a chemical reaction. Computational methods, particularly DFT, are used to map this landscape, identifying the energy barriers (activation energies) that must be overcome for a reaction to proceed. researchgate.net In the context of azetidine synthesis, this involves modeling key steps such as cycloadditions, intramolecular aminations, or ring contractions. rsc.orgfrontiersin.org

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies suggested that the coordination of the lanthanum(III) catalyst to the substrate and product plays a crucial role in determining the high regioselectivity of the ring-opening reaction. frontiersin.org By calculating the energies of various transition states, researchers can identify the rate-determining step of a reaction and understand how catalysts lower the activation barrier to facilitate the transformation. researchgate.net These analyses are critical for optimizing reaction conditions and developing more efficient synthetic routes. chemrxiv.org

Conformational Analysis of 3-(Cyclopropylmethyl)azetidine and Derivatives

Computational methods are used to determine the relative stabilities of different conformers. Ab initio and DFT calculations can explore the potential energy surface related to ring puckering and the rotation around the bond connecting the cyclopropylmethyl group to the azetidine ring. nih.gov The azetidine ring can adopt either a puckered structure, and the substituent at the 3-position can be in either an axial or equatorial-like position. nih.gov The cyclopropylmethyl group itself has multiple rotational conformations. Computational analysis helps identify the global minimum energy conformation and the energy barriers between different conformational states. This information is vital for understanding how the molecule might interact with biological targets or how its shape influences its physical properties. mdpi.com

Investigations into the Nature of Cyclopropylmethyl Cations and Their Rearrangements

The cyclopropylmethyl cation is a classic example of a non-classical carbocation, known for its remarkable stability and propensity to undergo rapid skeletal rearrangements. researchgate.netharvard.edu Computational chemistry has been instrumental in elucidating the structure and behavior of this reactive intermediate.

Quantum mechanical calculations show that the positive charge is delocalized over the cyclopropyl (B3062369) and methyl carbons, leading to a bisected conformation as the most stable structure. This delocalization explains the cation's stability and its characteristic reactions. Computational models can map the energetic pathways for the rearrangements of the cyclopropylmethyl cation to cyclobutyl and homoallyl cations. harvard.edu These calculations have provided strong evidence supporting the intermediacy of these cations in various reactions. harvard.edunih.gov For instance, isotopic scrambling studies, rationalized through computational models, are consistent with the formation of a relatively long-lived carbocation during rearrangement processes. harvard.edu Computer-assisted analysis using reaction-network algorithms augmented by quantum mechanical calculations can now be used to predict the outcomes of even the most complex cationic rearrangements. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

By systematically modifying the structure of a molecule in silico and calculating its properties, computational chemistry can establish clear structure-reactivity relationships. nih.gov For azetidine systems, this involves correlating computed parameters with experimentally observed reactivity.

For example, the degree of ring strain, calculated for various substituted azetidines, can be correlated with the ease of ring-opening reactions. nih.gov Electronic properties, such as the calculated pKa of the azetidine nitrogen, can explain differences in chemical stability among analogues. nih.gov In one study, N-substituted aryl azetidines were shown to undergo acid-mediated decomposition; computational data on the pKa of the azetidine nitrogen helped explain why certain heteroaryl substituents conferred greater stability. nih.gov Similarly, FMO energies and calculated atomic charges can predict the most likely sites for nucleophilic or electrophilic attack. rsc.orgthescience.dev These computationally derived relationships provide a rational basis for designing new azetidine derivatives with desired properties, accelerating the development of new functional molecules. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of NMR experiments can map out the complete carbon and proton framework and provide insights into the electronic environment of the nitrogen heteroatom.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information regarding the structure of 3-(Cyclopropylmethyl)azetidine. The ¹H NMR spectrum provides data on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (neighboring protons). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon environments.

For this compound, the protons on the azetidine (B1206935) ring, the cyclopropyl (B3062369) group, and the methylene (B1212753) bridge exhibit characteristic chemical shifts and coupling patterns. The azetidine ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling to each other. The cyclopropyl protons are found in the highly shielded upfield region, a hallmark of this strained ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Azetidine H2/H4 (axial & equatorial) | ~3.5 - 3.7 | m | 4H |

| Azetidine H3 | ~2.5 - 2.7 | m | 1H |

| Methylene (-CH₂-) | ~2.4 - 2.6 | d | 2H |

| Cyclopropyl CH | ~0.6 - 0.8 | m | 1H |

| Cyclopropyl CH₂ | ~0.3 - 0.5 | m | 2H |

| Cyclopropyl CH₂' | ~0.0 - 0.2 | m | 2H |

| NH | ~1.5 - 2.5 (broad) | s (br) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azetidine C2/C4 | ~50 - 55 |

| Methylene (-CH₂-) | ~40 - 45 |

| Azetidine C3 | ~35 - 40 |

| Cyclopropyl CH | ~8 - 12 |

| Cyclopropyl CH₂ | ~3 - 6 |

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. For a secondary amine within a saturated heterocyclic system like this compound, the ¹⁵N chemical shift is expected in a characteristic upfield region, distinct from nitrogen atoms in amides or aromatic systems. This measurement can confirm the oxidation state and hybridization of the nitrogen atom. The chemical shift for the azetidine nitrogen would likely fall in the range of -340 to -380 ppm relative to nitromethane. nih.gov

When ¹H NMR spectra exhibit signal overlap, multidimensional NMR techniques are crucial for definitive assignments. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons, confirming the connectivity within the azetidine ring (H2/H4 with H3) and the cyclopropylmethyl side chain (methylene protons with the cyclopropyl CH proton).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is critical for connecting different spin systems. For instance, it would show correlations from the methylene protons to the C3 carbon of the azetidine ring and the CH carbon of the cyclopropyl group, unequivocally linking the side chain to the C3 position of the heterocycle.

Azetidine rings are known to undergo dynamic processes, including ring puckering and nitrogen inversion. adelaide.edu.au VT-NMR studies can provide information on the energy barriers associated with these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence or sharpening of signals corresponding to exchanging nuclei. For many simple azetidines, the barrier to nitrogen inversion is relatively low, often requiring very low temperatures (e.g., below -60 °C) to slow the process sufficiently to observe distinct signals for the two invertomers on the NMR timescale. adelaide.edu.au

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. researchgate.netjmchemsci.comresearchgate.net

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₃N), the calculated exact mass of the protonated molecule [M+H]⁺ is 112.1126 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula.

Upon ionization, the molecule undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound would be expected to proceed through several key pathways, including:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of the cyclopropylmethyl side chain.

Ring cleavage: The strained four-membered ring can undergo characteristic cleavage, often involving the loss of ethylene (B1197577) (C₂H₄) or related fragments. adelaide.edu.au

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure/Origin |

|---|---|

| 112 | [M+H]⁺, Protonated molecular ion |

| 111 | [M]⁺·, Molecular ion |

| 83 | Loss of ethylene (C₂H₄) from the azetidine ring |

| 70 | Azetidine ring fragment after loss of cyclopropyl group |

| 56 | Loss of the cyclopropylmethyl radical ([M - C₄H₇]⁺) |

| 41 | Cyclopropyl cation ([C₃H₅]⁺) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous three-dimensional model of the molecule as it exists in the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a map of electron density, from which the atomic positions can be determined.

In cases where the molecule is chiral, X-ray crystallography of a single enantiomer, often as a salt with a chiral counter-ion, can be used to determine the absolute configuration (R or S) of the stereocenter(s).

While specific crystallographic data for this compound is not publicly available in the surveyed literature, the general parameters that would be determined from such an analysis are presented in the hypothetical data table below. This table illustrates the type of information that a single-crystal X-ray diffraction study would provide.

Table 1: Hypothetical X-ray Crystallographic Data for this compound Hydrochloride

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1055.2 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Covalent bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectrum that acts as a "molecular fingerprint."

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The key vibrational modes would include the N-H stretching of the secondary amine in the azetidine ring, C-H stretching of the cyclopropyl and azetidine methylene groups, and various bending and stretching vibrations of the C-N and C-C bonds.

The N-H stretch is typically observed as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the azetidine and cyclopropylmethyl groups would appear in the 2850-3000 cm⁻¹ region. The presence of the strained cyclopropyl ring may also give rise to characteristic C-H stretching vibrations slightly above 3000 cm⁻¹. The C-N stretching vibration is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound based on established correlation tables.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine (Azetidine) | N-H Stretch | 3300 - 3500 | Weak-Medium |

| Cyclopropyl & Azetidine CH₂ | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Cyclopropyl CH | C-H Stretch | ~3050 | Weak |

| Azetidine Ring | C-N Stretch | 1250 - 1020 | Medium |

| Methylene Groups (CH₂) | Scissoring | 1440 - 1480 | Medium |

Role of 3 Cyclopropylmethyl Azetidine in Chemical Building Blocks and Molecular Scaffolding

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

3-(Cyclopropylmethyl)azetidine serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds. The secondary amine of the azetidine (B1206935) ring provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. Synthetic routes to functionalized azetidines often involve multi-step sequences, starting from readily available precursors. For instance, the synthesis of substituted azetidines can be achieved through intramolecular cyclization of γ-haloamines or the ring expansion of aziridines. bham.ac.uk

While specific examples detailing the extensive use of this compound as an intermediate in the synthesis of named complex molecules are not widespread in readily available literature, the general utility of 3-substituted azetidines is well-established. For example, novel azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors, highlighting the importance of the azetidine core in neuroactive compounds. nih.govresearchgate.net The synthesis of such compounds often involves the alkylation of the azetidine nitrogen, demonstrating its role as a nucleophilic building block.

The development of synthetic methods to access functionalized azetidines, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, further expands the toolkit for incorporating the azetidine motif into complex structures. nih.gov These methodologies pave the way for the efficient synthesis of azetidine-containing natural products and other intricate molecular architectures.

Applications in the Development of Specialty Chemicals and Materials

The unique properties of the azetidine ring, including its strain and polarity, make it an attractive component in the design of specialty chemicals and materials. The cationic ring-opening polymerization of azetidine and its derivatives leads to the formation of poly(propylenimine) (PPI), a polymer with applications in areas such as CO2 capture. researchgate.net While the direct polymerization of this compound is not explicitly detailed, the principles of azetidine polymerization suggest its potential as a monomer for creating functional polymers with tailored properties. The cyclopropylmethyl group could introduce specific steric and electronic effects, influencing the polymer's final characteristics.

Strategies for Modulating Molecular Properties through Azetidine Substitution

The cyclopropylmethyl group at the 3-position of the azetidine ring significantly influences the molecule's conformational preferences and physicochemical properties. The azetidine ring itself is not planar and exists in a puckered conformation. The degree of this puckering can be influenced by the nature of the substituents. nih.gov While specific conformational analysis of this compound is not extensively documented, studies on other 3-substituted azetidines can provide insights. The bulky and rigid cyclopropylmethyl group is expected to have a pronounced effect on the ring's puckering, which in turn will affect the spatial orientation of other parts of the molecule. This conformational restriction can be a powerful tool in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.

Table 1: Comparison of Ring Puckering in Azetidine and Substituted Analogs

| Compound | Puckering Angle (°) | Method |

|---|---|---|

| Azetidine | 37 | Gas-phase electron diffraction chemicalbook.com |

Note: Specific data for this compound is not available; the table illustrates the general principle of substituent effects on azetidine conformation.

The cyclopropyl (B3062369) group is also known to impact electronic properties. The "bent" bonds of the cyclopropane (B1198618) ring have a degree of π-character, which can lead to electronic interactions with adjacent functional groups. acs.org This can influence the reactivity and binding properties of the molecule.

One of the key advantages of incorporating a cyclopropyl group into a molecule is the enhancement of its metabolic stability. acs.orghyphadiscovery.com The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile for drug candidates.

Furthermore, the conformational rigidity imparted by both the azetidine and cyclopropyl groups can lead to an increase in potency. By locking the molecule into a more favorable conformation for binding to its target, the entropic penalty of binding is reduced, which can translate to a higher binding affinity. acs.org

Table 2: General Effects of Cyclopropyl and Azetidine Moieties on Drug Properties

| Moiety | Property Affected | General Outcome |

|---|---|---|

| Cyclopropyl | Metabolic Stability | Increased |

| Potency | Increased | |

| Conformational Rigidity | Increased | |

| Azetidine | Conformational Rigidity | Increased |

| Metabolic Stability | Increased |

Integration of Azetidine Derivatives into Peptidomimetics and Non-Canonical Amino Acids

The conformationally constrained nature of azetidine derivatives makes them attractive building blocks for the synthesis of peptidomimetics and non-canonical amino acids. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation.

The incorporation of azetidine-based amino acids into peptide sequences can induce specific secondary structures, such as turns and helices. nih.govresearchgate.net For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a turn-inducing element in the synthesis of small cyclic peptides, leading to improved cyclization efficiencies and enhanced stability towards proteases. nih.govljmu.ac.uk While not a direct derivative of this compound, this demonstrates the principle of using substituted azetidines to control peptide conformation.

Furthermore, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized to serve as building blocks for non-canonical amino acids. researchgate.netnih.gov These chimeras of natural amino acids and azetidine offer a way to introduce conformational constraints and novel side-chain functionalities into peptides. The synthesis of a non-canonical amino acid derived from this compound would provide a unique building block with both the rigidity of the azetidine ring and the metabolic stability and conformational influence of the cyclopropylmethyl group. Such a building block could be incorporated into peptides to create novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design a multi-step synthetic route for 3-(cyclopropylmethyl)azetidine while addressing challenges in intermediate stability?

- Methodological Answer : A stepwise approach involves (1) introducing the cyclopropylmethyl group via nucleophilic substitution or coupling reactions (e.g., using cyclopropylmethyl halides), (2) stabilizing intermediates with electron-withdrawing groups (e.g., trifluoromethyl substituents) to reduce degradation . For example, a patented synthesis achieved 85% yield by coupling a cyanopyrazine derivative with a cyclopropylmethyl group under basic conditions (NaOH, triethylamine) . Monitoring intermediates via TLC and optimizing reaction time/temperature are critical to mitigate instability.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H-NMR : Confirms regiochemistry of the azetidine ring and cyclopropylmethyl substitution. For instance, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while azetidine ring protons appear at δ 3.0–4.5 ppm .

- TLC : Monitors reaction progress using polar solvents (e.g., ethyl acetate/hexane mixtures) and UV-active spots for rapid assessment .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing derivatives .

Q. How can reaction conditions be optimized to enhance the yield of cyclopropylmethyl group introduction?

- Methodological Answer : Key factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cross-coupling reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) stabilize charged intermediates .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyclopropane ring formation .

Advanced Research Questions

Q. How can the glycosidase inhibitory activity of this compound analogs be evaluated, and what molecular docking strategies elucidate their mechanism?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values against α-glucosidase or amyloglucosidase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .

- Docking Studies : Employ software like AutoDock Vina to model interactions between the azetidine ring and enzyme active sites. For example, N-carboxy azetidine derivatives show enhanced hydrogen bonding with catalytic residues (e.g., Asp214 in amyloglucosidase) .

Q. How should researchers resolve contradictory bioactivity data among azetidine derivatives, particularly in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic SAR : Compare substituent effects (e.g., trifluoromethyl vs. bromo groups) on target binding using isosteric replacements .